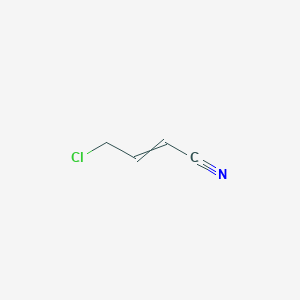
4-Chlorobut-2-enenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Butenenitrile, 4-chloro- is an organic compound with the molecular formula C₄H₆ClN. It is a derivative of butenenitrile, where a chlorine atom is substituted at the fourth position. This compound is also known by other names such as 4-chlorobutanenitrile and γ-chlorobutyronitrile .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Butenenitrile, 4-chloro- can be synthesized through various methods. One common method involves the reaction of butyronitrile with chlorine under controlled conditions. Another approach is the dehydration of 4-chlorobutyric acid using thionyl chloride or phosphorus pentachloride .
Industrial Production Methods: In industrial settings, the production of 2-Butenenitrile, 4-chloro- often involves large-scale chlorination processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of catalysts and specific reaction temperatures are crucial to the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: 2-Butenenitrile, 4-chloro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding acids or other oxidized derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium hydroxide or ammonia can be used under appropriate conditions.
Major Products Formed:
Oxidation: 4-chlorobutyric acid or other oxidized derivatives.
Reduction: 4-chlorobutylamine or other reduced forms.
Substitution: Products depend on the nucleophile used, such as 4-hydroxybutanenitrile when using hydroxide.
Scientific Research Applications
2-Butenenitrile, 4-chloro- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: Research studies utilize it to understand the effects of nitriles on biological systems.
Medicine: It is explored for potential pharmaceutical applications due to its reactivity and ability to form bioactive compounds.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Butenenitrile, 4-chloro- involves its reactivity with various biological and chemical entities. The chlorine atom makes it a good electrophile, allowing it to participate in nucleophilic substitution reactions. In biological systems, it can interact with enzymes and proteins, potentially leading to the formation of reactive intermediates that can affect cellular functions .
Comparison with Similar Compounds
Butanenitrile: Lacks the chlorine atom, making it less reactive in nucleophilic substitution reactions.
2-Butenenitrile: Similar structure but without the chlorine substitution, affecting its reactivity and applications.
4-Chlorobutyronitrile: Another name for 2-Butenenitrile, 4-chloro-, highlighting its structural similarity.
Uniqueness: 2-Butenenitrile, 4-chloro- is unique due to the presence of the chlorine atom, which significantly influences its chemical behavior and reactivity. This makes it a valuable compound in various synthetic and industrial applications .
Properties
CAS No. |
27130-43-4 |
|---|---|
Molecular Formula |
C4H4ClN |
Molecular Weight |
101.53 g/mol |
IUPAC Name |
4-chlorobut-2-enenitrile |
InChI |
InChI=1S/C4H4ClN/c5-3-1-2-4-6/h1-2H,3H2 |
InChI Key |
TVATXSHJPUWJHZ-UHFFFAOYSA-N |
Canonical SMILES |
C(C=CC#N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![10,13-dimethyl-17-[(E)-1-piperidin-1-ylprop-1-en-2-yl]-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14699151.png)
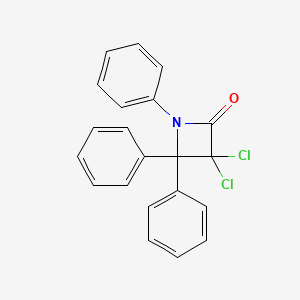
![6-Methyl-8-propyl[1,2,4]triazolo[4,3-a]pyrazin-3-amine](/img/structure/B14699168.png)
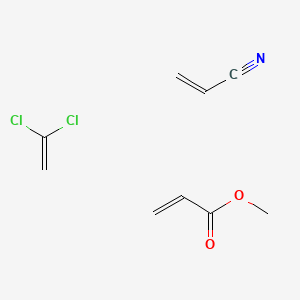
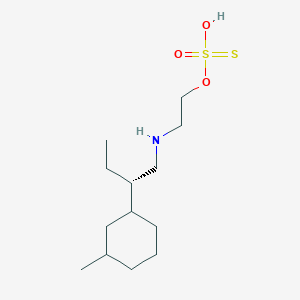
![[1,3]Thiazolo[4,5-e][2,1,3]benzothiadiazol-7-amine](/img/structure/B14699183.png)

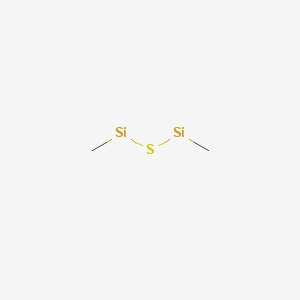

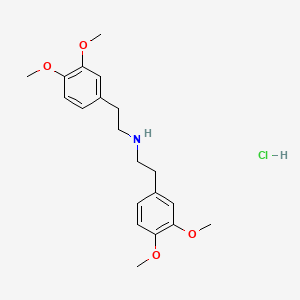

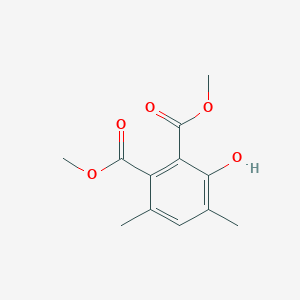
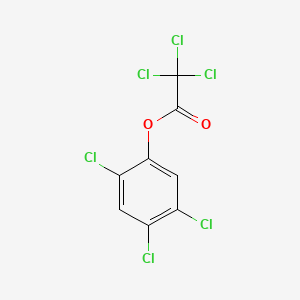
![1,7,7-Trimethyl-2-[(propan-2-yl)oxy]bicyclo[2.2.1]heptane](/img/structure/B14699224.png)
